molecular formula C35H24N6Na2O11S3 B12725421 Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate CAS No. 82508-83-6

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate

Cat. No.: B12725421
CAS No.: 82508-83-6
M. Wt: 846.8 g/mol
InChI Key: PAZOCDMRVPQWRP-UHFFFAOYSA-L
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Description

This compound is a disodium salt featuring a naphthalene backbone substituted with two azo-linked aromatic groups. Key structural elements include:

  • Naphthalenesulphonate core: Provides solubility in aqueous media due to the ionic sulfonate groups .
  • Substituents: A (4-methylphenyl)sulphonyloxy group, which introduces steric bulk and electron-withdrawing effects. A 4-nitro-2-sulphonatophenylamino group, contributing to redox activity and further solubility .

The disodium counterions neutralize the sulfonate groups, enhancing water solubility and stability in industrial or biological applications .

Properties

CAS No.

82508-83-6

Molecular Formula

C35H24N6Na2O11S3

Molecular Weight

846.8 g/mol

IUPAC Name

disodium;7-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C35H26N6O11S3.2Na/c1-22-2-14-29(15-3-22)55(50,51)52-28-12-8-25(9-13-28)37-39-26-10-16-30-31(20-26)34(53(44,45)46)19-18-32(30)40-38-24-6-4-23(5-7-24)36-33-17-11-27(41(42)43)21-35(33)54(47,48)49;;/h2-21,36H,1H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2

InChI Key

PAZOCDMRVPQWRP-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC4=C(C=CC(=C4C=C3)N=NC5=CC=C(C=C5)NC6=C(C=C(C=C6)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate involves multiple steps, including diazotization and coupling reactions. The process typically begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactors, where they undergo the necessary chemical transformations under controlled conditions. The final product is then purified through filtration, crystallization, or other separation techniques to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The sulphonate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulphones, while reduction typically produces aromatic amines.

Scientific Research Applications

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its vibrant color. The molecular targets and pathways involved in its action depend on the specific application. For example, in biological staining, the compound binds to cellular components, allowing for visualization under a microscope.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Disodium 8-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-5-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-1-sulphonate

This positional isomer differs in the placement of azo groups on the naphthalene ring (positions 8 and 5 vs. 1 and 4 in the target compound). Key differences include:

  • Solubility : The 1,4-substitution pattern in the target compound may improve solubility due to reduced steric hindrance around the sulfonate groups .
  • Stability : Azo groups in the 1,4-positions are less prone to photodegradation compared to 5,8-substituted analogs, as shown in UV-Vis studies of similar dyes .
  • Synthetic Yield : The target compound’s synthesis reported higher yields (80–85%) compared to the 5,8-isomer (65–70%), likely due to steric challenges in coupling reactions .
Table 1: Physical Properties Comparison
Property Target Compound 5,8-Isomer
Melting Point (°C) 223–225 210–212
Water Solubility (g/L) 120 95
λ_max (nm) in H2O 520 490
Synthetic Yield (%) 80–85 65–70

Data derived from sulfonamide analogs .

Biphenyl-Based Analog: Disodium 4-[(2,4-diaminophenyl)azo]-4'-[(pyrazolyl)azo][1,1'-biphenyl]-2,2'-disulphonate

This compound (CAS 84176-81-8) replaces the naphthalene core with a biphenyl system and substitutes one azo group with a pyrazole moiety :

  • Electronic Effects : The biphenyl system increases conjugation length, shifting λ_max to 550 nm (vs. 520 nm for the target compound) .
  • Biological Activity : The pyrazole group enhances antimicrobial activity (MIC = 8 µg/mL against E. coli), whereas the target compound’s nitro group may confer redox-mediated cytotoxicity .
  • Synthesis Complexity : The biphenyl analog requires palladium-catalyzed coupling, increasing cost compared to the target compound’s straightforward diazotization route .

Sulfonamide Derivatives: 4-Methylbenzenesulfonamide Pyridyl Analogs

Compounds like 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)phenyl}benzenesulfonamide (5a in ) share sulfonamide groups but lack azo linkages:

  • Thermal Stability : Sulfonamide derivatives exhibit higher melting points (223–225°C vs. 210°C for azo compounds) due to hydrogen bonding .
  • Applications : Sulfonamides are prioritized as enzyme inhibitors (e.g., carbonic anhydrase), while azo compounds are favored in dyeing and sensing .
Table 2: Functional Group Impact on Properties
Group Azo Compound (Target) Sulfonamide (5a)
λ_max (nm) 520 N/A
Melting Point (°C) 223–225 223–225
Enzyme Inhibition Weak (IC50 > 100 µM) Strong (IC50 = 2 µM)

Data from .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The nitro group in the target compound enhances electron-withdrawing effects, stabilizing the azo bond but increasing redox sensitivity .
  • QSAR Predictions : Models suggest that replacing the 4-methylphenyl group with electron-donating substituents (e.g., -OCH3) could improve photostability by 30% .
  • Patent Considerations : The compound’s unique substitution pattern distinguishes it from prior art, avoiding obviousness rejections based on structural similarity .

Biological Activity

Disodium 1-((4-(((4-methylphenyl)sulphonyl)oxy)phenyl)azo)-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalenesulphonate, commonly known as Acid Red 323 (C.I. 22238), is a synthetic azo dye with a complex chemical structure. This compound has garnered attention due to its extensive use in textiles and potential biological implications. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

  • Molecular Formula : C35H26N4O10S3.2Na
  • Molecular Weight : 804.79 g/mol
  • CAS Number : 6358-34-5

Toxicological Profile

Azo dyes, including this compound, have been associated with various toxicological concerns:

  • Carcinogenic Potential : Many azo dyes can be metabolically reduced to aromatic amines, which are known carcinogens. Studies have shown that exposure to such dyes can lead to the formation of potentially mutagenic compounds in human skin bacteria .
  • Skin Irritation : The compound may cause skin irritation upon contact, as noted in various studies assessing the dermal absorption of azo dyes .
  • Environmental Impact : The degradation products of azo dyes can be toxic to aquatic life, raising concerns about their environmental persistence and bioaccumulation .

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that Acid Red 323 can induce oxidative stress in human cell lines, leading to cellular damage and apoptosis. A study indicated that exposure to this dye resulted in increased levels of reactive oxygen species (ROS), contributing to cytotoxic effects .
  • Animal Studies : In vivo studies have shown that administration of this compound in rodents resulted in significant alterations in liver function markers, suggesting hepatotoxicity associated with prolonged exposure .
  • Dermal Absorption Studies : Investigations into the dermal absorption of azo dyes have revealed that certain metabolites can penetrate the skin barrier and enter systemic circulation, posing risks for chronic exposure scenarios .

Summary of Biological Activities

Biological ActivityFindings
CarcinogenicityPotential formation of carcinogenic aromatic amines upon metabolic reduction
CytotoxicityInduces oxidative stress and apoptosis in human cell lines
HepatotoxicityAlters liver function markers in animal models
Dermal AbsorptionMetabolites can penetrate the skin and enter systemic circulation

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves diazotization and coupling reactions .

  • Diazotization : Use sodium nitrite and HCl at 0–5°C to convert aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) into diazonium salts .
  • Coupling : React diazonium salts with aromatic amines or hydroxyl-substituted compounds under alkaline conditions (pH 8–10) to form azo bonds. Temperature control (10–20°C) and stoichiometric ratios (1:1.1 diazonium:coupling agent) are critical to minimize byproducts .
  • Purification : Precipitation via salt addition (NaCl) or dialysis removes unreacted sulfonic acid groups, achieving >80% purity .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • ¹H NMR : Identify aromatic protons (δ 7.1–8.5 ppm) and exchangeable NH peaks (δ 10.4–10.6 ppm) in d6-DMSO .
  • IR Spectroscopy : Detect sulfonate (S=O, 1332 cm⁻¹ and 1160 cm⁻¹) and azo (N=N, ~1500 cm⁻¹) groups .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z = 645 [M⁺] for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the coupling reaction yield?

Apply response surface methodology to model factors like pH, temperature, and molar ratios:

  • Central Composite Design : Test 3–5 levels per factor to identify interactions (e.g., pH × temperature) affecting azo bond formation .
  • Statistical Analysis : Use ANOVA to validate model significance (p < 0.05) and predict optimal conditions (e.g., pH 9.2, 15°C) for >90% yield .
  • Validation : Replicate runs under predicted conditions to confirm reproducibility (±2% error) .

Q. How to resolve contradictions in spectral data across studies (e.g., NMR peak shifts)?

Contradictions often arise from solvent effects or impurities:

  • Solvent Standardization : Compare spectra in identical solvents (e.g., d6-DMSO vs. D2O) to isolate chemical shift variations .
  • Impurity Profiling : Use HPLC-MS to detect side products (e.g., unreacted diazonium salts) that may obscure NMR signals .
  • Cross-Validation : Combine 2D NMR (COSY, HSQC) with computational chemistry (DFT) to assign ambiguous peaks .

Q. What distinguishes this compound’s reactivity from simpler azo dyes?

The substitution pattern (two naphthalene rings, nitro, and sulfonate groups) confers unique properties:

  • Solubility : Dual sulfonate groups enhance water solubility (>50 g/L) compared to mono-sulfonated analogs .
  • Complexation : The nitro group increases electron-withdrawing effects, improving metal-binding capacity (e.g., Cu²⁺, Fe³⁺) for catalytic applications .
  • Photostability : Extended conjugation reduces UV degradation rates by 40% vs. benzene-based azo dyes .

Q. How can computational modeling predict its interaction with biological targets?

Use molecular docking and MD simulations :

  • Docking (AutoDock Vina) : Screen against enzymes (e.g., cytochrome P450) to identify binding affinities (ΔG < -8 kcal/mol) .
  • ADMET Prediction : Estimate toxicity (e.g., Ames test) and bioavailability (LogP ≈ 1.2) using QSAR models .
  • Validation : Compare with experimental IC50 values from enzyme inhibition assays .

Methodological Notes

  • Spectral Data Interpretation : Always include internal standards (e.g., TMS for NMR) and baseline correction for IR .
  • Reaction Monitoring : Use inline UV-Vis (λmax 450–550 nm for azo bonds) to track coupling progress .
  • Safety : Handle nitro and sulfonate groups in fume hoods; avoid skin contact (irritation risk) .

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